molecular formula C11H16N2S2 B12655061 2-Pyridinecarbothioamide, 4-(pentylthio)- CAS No. 186044-62-2

2-Pyridinecarbothioamide, 4-(pentylthio)-

Cat. No.: B12655061
CAS No.: 186044-62-2
M. Wt: 240.4 g/mol
InChI Key: VGLYFEOBNFSSPD-UHFFFAOYSA-N
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Description

2-Pyridinecarbothioamide, 4-(pentylthio)- is a chemical compound that belongs to the class of pyridinecarbothioamides This compound is characterized by the presence of a pyridine ring substituted with a carbothioamide group and a pentylthio group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Pyridinecarbothioamide, 4-(pentylthio)- typically involves the reaction of 4-pentylthiopyridine with thiocarbamoyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere using dry solvents to prevent any unwanted side reactions. Methanol and dichloromethane are commonly used solvents, and the reaction is often conducted at elevated temperatures to ensure complete conversion .

Industrial Production Methods: In an industrial setting, the production of 2-Pyridinecarbothioamide, 4-(pentylthio)- follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems helps in maintaining consistent reaction conditions and improving yield. The final product is purified using recrystallization techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: 2-Pyridinecarbothioamide, 4-(pentylthio)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Pyridinecarbothioamide, 4-(pentylthio)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Pyridinecarbothioamide, 4-(pentylthio)- involves its interaction with biological molecules. The compound can form complexes with metal ions, which then interact with cellular components. For example, in anticancer research, the compound forms complexes with ruthenium and osmium, which target histone proteins in the nucleosome. This interaction interferes with chromatin activity, leading to the inhibition of cancer cell proliferation .

Comparison with Similar Compounds

Uniqueness: 2-Pyridinecarbothioamide, 4-(pentylthio)- is unique due to its specific substitution pattern, which imparts distinct lipophilicity and steric properties. These characteristics make it particularly effective in forming stable metal complexes and enhancing its biological activity .

Properties

CAS No.

186044-62-2

Molecular Formula

C11H16N2S2

Molecular Weight

240.4 g/mol

IUPAC Name

4-pentylsulfanylpyridine-2-carbothioamide

InChI

InChI=1S/C11H16N2S2/c1-2-3-4-7-15-9-5-6-13-10(8-9)11(12)14/h5-6,8H,2-4,7H2,1H3,(H2,12,14)

InChI Key

VGLYFEOBNFSSPD-UHFFFAOYSA-N

Canonical SMILES

CCCCCSC1=CC(=NC=C1)C(=S)N

Origin of Product

United States

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